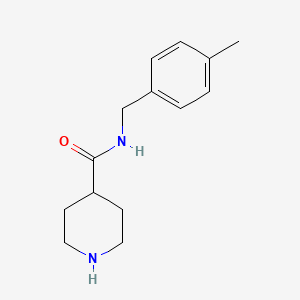

N-(4-Methylbenzyl)piperidin-4-carboxamid

Übersicht

Beschreibung

“N-(4-methylbenzyl)piperidine-4-carboxamide” is a compound with the molecular formula C14H20N2O . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(4-methylbenzyl)piperidine-4-carboxamide” has been analyzed using various techniques. For example, FTIR, NMR, and HRMS analytical techniques were used for the identification of functional groups and confirmation of structure . The X-ray cocrystal structure of a related compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket .Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

N-(4-Methylbenzyl)piperidin-4-carboxamid-Derivate, auch bekannt als Piperidin-4-Carboxamide (P4Cs), wurden als potenzielle antibakterielle Mittel identifiziert. Sie haben Aktivität gegen Mycobacterium abscessus gezeigt, ein nicht-tuberkulöses Mykobakterium (NTM)-Pathogen, das schwer zu heilen ist und von Natur aus multiresistent ist .

DNA-Gyrase-Inhibitoren

Es wurde festgestellt, dass P4Cs DNA-Gyrase in Mycobacterium abscessus angreifen . DNA-Gyrase ist ein essentielles Enzym, das an der DNA-Replikation beteiligt ist, und die Hemmung dieses Enzyms kann die Vermehrung der Bakterien verhindern. Dies macht P4Cs zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Medikamente .

Antibiofilmaktivität

Neben ihren antimikrobiellen Eigenschaften haben P4Cs auch Antibiofilmaktivität gezeigt . Biofilme sind Bakteriengemeinschaften, die durch eine Matrix aus extrazellulären polymeren Substanzen geschützt sind, wodurch sie resistenter gegen Antibiotika werden. Die Fähigkeit von P4Cs, diese Biofilme zu zerstören, könnte ein bedeutender Vorteil bei der Behandlung hartnäckiger bakterieller Infektionen sein .

Behandlung von Lungenerkrankungen

P4Cs wurden als potenzielle neue Medikamente zur Behandlung von durch NTM verursachten Lungenerkrankungen identifiziert . Ihre Wirksamkeit gegen Mycobacterium abscessus, das häufig mit Lungenerkrankungen in Verbindung gebracht wird, macht sie zu einem vielversprechenden Kandidaten für diese Anwendung .

Arzneimittelentwicklung

Piperidin-Derivate, einschließlich this compound, sind wichtige synthetische Fragmente für die Entwicklung von Arzneimitteln . Sie spielen eine wichtige Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in mehr als zwanzig Klassen von Pharmazeutika vorkommen .

Biologische Bewertung potenzieller Medikamente

Die pharmazeutischen Anwendungen von synthetischen und natürlichen Piperidinen, einschließlich this compound, wurden in jüngsten wissenschaftlichen Fortschritten behandelt. Diese Verbindungen werden auf ihr Potenzial als Medikamente untersucht .

Wirkmechanismus

Target of Action

The primary target of N-(4-methylbenzyl)piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme is crucial for DNA replication, transcription, and repair, making it a significant target for this compound .

Mode of Action

N-(4-methylbenzyl)piperidine-4-carboxamide: interacts with its target, the DNA gyrase, by inhibiting its function . This inhibition prevents the enzyme from carrying out its role in DNA replication, transcription, and repair .

Biochemical Pathways

The inhibition of DNA gyrase by N-(4-methylbenzyl)piperidine-4-carboxamide affects the DNA replication pathway . This disruption leads to the prevention of DNA replication, transcription, and repair, which are essential processes for cell survival and proliferation .

Result of Action

The result of N-(4-methylbenzyl)piperidine-4-carboxamide ’s action is the inhibition of DNA replication, transcription, and repair . This inhibition can lead to cell death, as these processes are vital for cell survival and proliferation .

Biochemische Analyse

Biochemical Properties

N-(4-methylbenzyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity. This interaction results in DNA damage, similar to the effects caused by fluoroquinolones .

Cellular Effects

N-(4-methylbenzyl)piperidine-4-carboxamide has been observed to exert various effects on different cell types. In Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities . It induces DNA damage by inhibiting DNA gyrase, leading to cell death. Additionally, the compound has been shown to activate the recA promoter, which is involved in the DNA damage response . This activation suggests that the compound influences cell signaling pathways related to DNA repair and stress responses.

Molecular Mechanism

The molecular mechanism of N-(4-methylbenzyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. By binding to the gyrA and gyrB subunits, the compound inhibits the enzyme’s ability to introduce negative supercoils into DNA . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. The compound’s mechanism of action is similar to that of fluoroquinolones, which also target DNA gyrase and cause DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-methylbenzyl)piperidine-4-carboxamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability in various biochemical assays, maintaining its inhibitory effects on DNA gyrase over extended periods . Spontaneous resistance to the compound can emerge, which is associated with mutations in the gyrA and gyrB genes . These mutations reduce the compound’s efficacy, highlighting the importance of monitoring resistance development in long-term studies.

Dosage Effects in Animal Models

Studies on the dosage effects of N-(4-methylbenzyl)piperidine-4-carboxamide in animal models have revealed that the compound’s efficacy varies with different dosages. At lower doses, the compound effectively inhibits DNA gyrase and exhibits bactericidal activity . At higher doses, toxic effects may be observed, including potential damage to host cells. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(4-methylbenzyl)piperidine-4-carboxamide is involved in metabolic pathways related to DNA replication and repair. The compound interacts with DNA gyrase, an enzyme essential for maintaining DNA supercoiling . By inhibiting DNA gyrase, the compound disrupts the normal metabolic flux of DNA replication and transcription, leading to the accumulation of DNA damage. This disruption can affect overall cellular metabolism and viability.

Transport and Distribution

The transport and distribution of N-(4-methylbenzyl)piperidine-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit DNA gyrase suggests that it can effectively penetrate bacterial cells and reach its target enzyme

Subcellular Localization

The subcellular localization of N-(4-methylbenzyl)piperidine-4-carboxamide is primarily associated with its target enzyme, DNA gyrase. The compound’s inhibitory effects on DNA gyrase suggest that it localizes to the bacterial nucleoid, where DNA replication and transcription occur . This localization is crucial for the compound’s activity, as it allows for direct interaction with the enzyme and subsequent inhibition of its function.

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJXLBQGZILJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358274 | |

| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884497-60-3 | |

| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

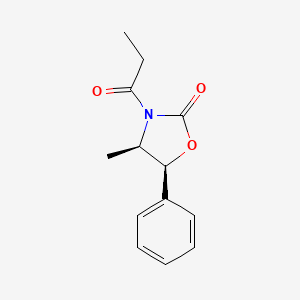

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)

![4-Methylthieno[3,2-c]pyridine](/img/structure/B1347632.png)

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)